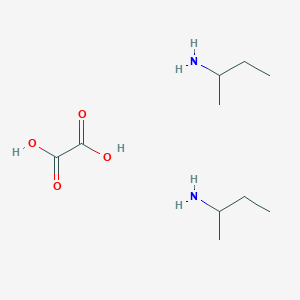

butan-2-amine;oxalic acid

Description

BenchChem offers high-quality butan-2-amine;oxalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about butan-2-amine;oxalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

butan-2-amine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H11N.C2H2O4/c2*1-3-4(2)5;3-1(4)2(5)6/h2*4H,3,5H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAGWKPTZWGLFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N.CCC(C)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Butan-2-amine Oxalic Acid Salt for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of butan-2-amine oxalic acid salt, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis. While a specific CAS number for the oxalic acid salt of butan-2-amine is not readily found in major chemical databases, this guide will provide the necessary information to understand, synthesize, and utilize this compound. We will delve into the identifiers of the parent amine, its physicochemical properties, a detailed synthesis protocol for the salt, its potential applications, and crucial safety information.

Core Identifiers and Physicochemical Properties of Butan-2-amine

Butan-2-amine, also known as sec-butylamine, is the parent amine of the salt . It is a chiral compound and exists as two enantiomers, (R)- and (S)-, as well as a racemic mixture. Understanding the properties of the parent amine is fundamental to understanding the properties of its salt.

| Identifier | Value | Source |

| IUPAC Name | Butan-2-amine | [1][2][3] |

| Synonyms | sec-Butylamine, 2-Aminobutane | [1][3] |

| CAS Number (Racemic) | 13952-84-6 | [1][2] |

| CAS Number ((R)-(-)-Butan-2-amine) | 13250-12-9 | [1][4] |

| CAS Number ((S)-(+)-Butan-2-amine) | 513-49-5 | [1][5] |

| Molecular Formula | C4H11N | [1][3][4] |

| Molecular Weight | 73.14 g/mol | [2][3][4] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Ammoniacal, fishy | [1][3] |

| Boiling Point | 63 °C | [1] |

| Melting Point | -104.5 °C | [1] |

| Density | 0.724 g/cm³ | [1] |

| Solubility in Water | Miscible | [1] |

Synthesis of Butan-2-amine Oxalic Acid Salt: A Self-Validating Protocol

The formation of an amine salt with oxalic acid is a straightforward acid-base reaction. The following protocol is designed to be self-validating, with clear endpoints and purification steps. This method is based on established principles of organic salt formation.[6]

Experimental Workflow: Synthesis of Butan-2-amine Oxalic Acid Salt

Caption: Workflow for the synthesis of butan-2-amine oxalic acid salt.

Step-by-Step Methodology

-

Reagent Preparation:

-

Accurately weigh a molar equivalent of butan-2-amine (either the racemate or a specific enantiomer).

-

Dissolve the butan-2-amine in a minimal amount of a suitable anhydrous solvent (e.g., ethanol, isopropanol, or acetone). The choice of solvent can influence the crystal form and yield.[6]

-

In a separate vessel, prepare a solution of one molar equivalent of anhydrous oxalic acid in the same solvent. Gentle warming may be necessary to fully dissolve the oxalic acid.

-

-

Salt Formation:

-

While stirring the butan-2-amine solution at room temperature, slowly add the oxalic acid solution dropwise.

-

The formation of a precipitate (the butan-2-amine oxalic acid salt) should be observed. The reaction is typically exothermic.

-

After the addition is complete, continue stirring the mixture for a period (e.g., 1-2 hours) to ensure complete precipitation. Cooling the mixture in an ice bath can further increase the yield.

-

-

Isolation and Purification:

-

Collect the precipitated salt by vacuum filtration.

-

Wash the filter cake with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.

-

Dry the purified salt under vacuum at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.

-

-

Characterization:

-

Determine the melting point of the dried salt. A sharp melting point is indicative of purity.

-

Confirm the structure and stoichiometry of the salt using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

-

Applications in Research and Drug Development

The use of amine derivatives is widespread in the pharmaceutical industry.[7][8] The formation of a salt, such as an oxalate, can significantly improve the physicochemical properties of a parent compound, which is a critical step in drug development.[9]

-

Improved Physicochemical Properties: Converting the liquid butan-2-amine into a solid salt enhances its stability, handling, and ease of formulation.[9] Salts often exhibit improved solubility and dissolution rates compared to the free base, which can positively impact bioavailability.[9]

-

Chiral Resolution: As butan-2-amine is chiral, its salt formation with a chiral acid is a classical method for separating enantiomers. While oxalic acid is achiral, the diastereomeric salts formed with a chiral resolving agent can be separated by crystallization.

-

Building Block in Synthesis: Butan-2-amine and its derivatives are valuable building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[7] The salt form can be a convenient starting material for subsequent reactions.

-

Preclinical Research: In early-stage drug discovery, different salt forms of a lead compound are often screened to identify the one with the most favorable properties for further development.

Safety, Handling, and Storage

Comprehensive safety data for butan-2-amine oxalic acid salt is not available, therefore, precautions should be based on the known hazards of its constituent parts: butan-2-amine and oxalic acid.

-

Butan-2-amine:

-

Hazards: It is a flammable liquid and vapor.[10] It can cause severe skin burns and eye damage, and may cause respiratory irritation, drowsiness, or dizziness.[10][11][12] It is also harmful if swallowed or inhaled.[10][11][12]

-

Handling: Work in a well-ventilated area or under a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Keep away from heat, sparks, and open flames.[11]

-

-

Oxalic Acid:

-

Hazards: Oxalic acid is a corrosive solid that can cause severe skin and eye burns. It is harmful if swallowed or inhaled.

-

Handling: Avoid creating dust. Wear appropriate PPE.

-

Storage of Butan-2-amine Oxalic Acid Salt:

The salt should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

Butan-2-amine oxalic acid salt, while not having a dedicated CAS number in common databases, represents a compound that can be readily synthesized and has potential applications in research and pharmaceutical development. By understanding the properties of the parent amine and the principles of salt formation, researchers can effectively produce and utilize this compound. The improved handling, stability, and potential for enhanced bioavailability make the oxalate salt an attractive alternative to the free base form of butan-2-amine in various scientific endeavors.

References

- MilliporeSigma. (2025, November 6).

- Fisher Scientific. (2010, November 10).

- Apollo Scientific. 513-49-5 Cas No. | (2S)-(+)-Butan-2-amine.

- Matrix Fine Chemicals. BUTAN-2-AMINE | CAS 13250-12-9.

- Thermo Fisher Scientific. (2025, September 18).

- ResearchGate. Semi-preparative synthesis of (S)-butan-2-amine (2a).

- Wikipedia. sec-Butylamine.

- PubChem. (Butan-2-yl)(butyl)amine | C8H19N | CID 4133797.

- Apollo Scientific. (2S)-(+)

- ChemScene. 4444-67-1 | (Butan-2-yl)(butyl)amine.

- Advanced ChemBlocks. (2R)-butan-2-amine 97% | CAS: 13250-12-9.

- BLD Pharm. 31519-50-3|(S)-Butan-2-amine hydrochloride.

- US EPA. (2023, November 1). 2-Butanamine - Substance Details - SRS.

- Cheméo. Chemical Properties of 2-Butanamine, (S)- (CAS 513-49-5).

- Sigma-Aldrich. 2-butanamine.

- LookChem. CAS No.13952-84-6,2-Butanamine Suppliers,MSDS download.

- PubChem. N,N-di(butan-2-yl)butan-2-amine | C12H27N | CID 14454758.

- PubChem. Sec-Butylamine | C4H11N | CID 24874.

- PMC. Applications of oxetanes in drug discovery and medicinal chemistry.

- Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines.

- MDPI. (2018, July 14).

- OpenStax. (2023, September 20). 24.6 Synthesis of Amines - Organic Chemistry.

- Lehigh University. synthesis of propyl and butyl amine.

- Prime Scholars.

- The Use of Butane Derivatives in Pharmaceutical Manufacturing. (2025, July 25).

- Google Patents. US2857424A - Preparation of oxalic acid salts of phenylene diamines.

- University of Illinois. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs.

Sources

- 1. sec-Butylamine - Wikipedia [en.wikipedia.org]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BUTAN-2-AMINE | CAS 13250-12-9 [matrix-fine-chemicals.com]

- 5. 513-49-5 Cas No. | (2S)-(+)-Butan-2-amine | Apollo [store.apolloscientific.co.uk]

- 6. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]

- 7. The Use of Butane Derivatives in Pharmaceutical Manufacturing [eureka.patsnap.com]

- 8. Research could enable assembly line synthesis of prevalent amine-containing drugs | College of Liberal Arts & Sciences | Illinois [las.illinois.edu]

- 9. mdpi.com [mdpi.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Comparative Technical Guide: n-Butylamine Oxalate vs. sec-Butylamine Oxalate

Executive Summary

This guide provides a rigorous technical comparison between n-butylamine oxalate and sec-butylamine oxalate . While both are oxalate salts of isomeric C4 amines, their utility in drug development diverges significantly due to stereochemistry and steric topology.

-

n-Butylamine Oxalate: Derived from a linear, achiral primary amine. Primarily used as a generic solubilizing counter-ion, a linker reactant, or a stable solid form of the volatile free base for storage.

-

sec-Butylamine Oxalate: Derived from a branched, chiral primary amine. Critical in asymmetric synthesis, acting as a chiral resolving agent (when paired with chiral acids) or a stereospecific pharmacophore.

Part 1: Structural & Stereochemical Divergence

The fundamental difference lies in the carbon skeleton of the ammonium cation. This dictates the packing of the crystal lattice and the interaction with biological targets.

Molecular Architecture

-

n-Butylamine (Butan-1-amine): The amino group is attached to a terminal carbon. The alkyl chain is flexible, possessing high conformational entropy.

-

sec-Butylamine (Butan-2-amine): The amino group is attached to the C2 carbon.[1] This creates a chiral center , meaning the salt can exist as a racemic mixture (

) or as enantiopure forms (

Stereochemical Visualization (DOT Diagram)

The following diagram illustrates the structural isomerism and the chiral nature of the sec-butyl cation compared to the linear n-butyl cation.

Figure 1: Structural divergence showing the chiral potential of sec-butylamine compared to the linear n-butylamine.

Part 2: Physicochemical Properties[2]

Oxalate salts are preferred in process chemistry because they transform volatile, odorous, and corrosive liquid amines into stable, crystalline solids.

Comparative Data Table

| Property | n-Butylamine Oxalate | sec-Butylamine Oxalate |

| Parent Amine CAS | 109-73-9 | 13952-84-6 (Racemic) |

| Amine Structure | Linear ( | Branched ( |

| Chirality | Achiral | Chiral ( |

| Parent Amine BP | ~78°C (Volatile) | ~63°C (Volatile) |

| Salt Physical State | White Crystalline Solid | White Crystalline Solid |

| Salt Melting Point | Decomposes >150°C (Est.)[2][3] | Decomposes >140°C (Est.) |

| Lattice Energy | High (Efficient packing of linear chains) | Lower (Steric bulk disrupts packing) |

| Hygroscopicity | Moderate | High (Branched amines often form hydrates) |

| Primary Utility | Stabilization, Purification, Linker | Chiral Resolution, Stereoselective Ligand |

Note on Melting Points: Specific literature melting points for these specific mono-oxalates are rare compared to HCl salts. They typically undergo thermal decomposition before a clean melt. sec-butyl salts generally exhibit lower melting ranges than n-butyl analogs due to steric disruption of the crystal lattice.

Crystal Lattice Dynamics

-

n-Butylamine Oxalate: Forms "layered" structures where the oxalate anions form hydrogen-bonded sheets, and the linear butyl chains interdigitate between layers (van der Waals interactions).

-

sec-Butylamine Oxalate: The branching at the alpha-carbon creates steric bulk that prevents tight interdigitation. This often leads to the inclusion of solvent molecules (solvates) or water (hydrates) to fill lattice voids.

Part 3: Synthetic Protocols

The following protocol describes the "Salt Formation Method" used to purify these amines or convert them for storage. This is a self-validating protocol: the precipitation of the salt confirms the reaction.

General Synthesis Workflow (DOT Diagram)

Figure 2: Step-by-step synthesis workflow for converting volatile butylamines into stable oxalate salts.

Detailed Protocol

-

Stoichiometry: Calculate 1.0 equivalent of Oxalic Acid (MW: 90.03 g/mol ) and 2.0 equivalents of the Amine (MW: 73.14 g/mol ) for the bis-salt, or 1:1 for the mono-salt (acid oxalate). Note: Mono-oxalates are generally more stable.

-

Dissolution: Dissolve anhydrous oxalic acid in a minimal amount of warm Ethanol or Isopropanol (IPA).

-

Addition: Add the liquid amine dropwise with stirring. Caution: The reaction is exothermic.

-

Crystallization:

-

Validation:

-

1H NMR (D2O): Check for the integration of the alkyl chain protons relative to the absence of solvent peaks.

-

Elemental Analysis: Confirm the C:N ratio to distinguish between mono-oxalate and bis-oxalate forms.

-

Part 4: Pharmacological & Research Implications

Structure-Activity Relationship (SAR)

-

n-Butylamine Derivatives: The linear chain acts as a "spacer." In drug design, it is often used to extend a pharmacophore into a hydrophobic pocket without imposing specific steric constraints.

-

sec-Butylamine Derivatives: The branching introduces rigidification and chirality .

-

Selectivity: The (

) and ( -

Metabolic Stability: The branching at the alpha-carbon hinders oxidative deamination by Monoamine Oxidases (MAO) compared to the linear n-butyl chain.

-

Toxicity Profiles

Both amines are irritants, but their metabolic pathways differ.

-

n-Butylamine is metabolized via oxidative deamination to butyraldehyde (toxic).

-

sec-Butylamine is metabolized to methyl ethyl ketone (MEK).

-

Oxalate Toxicity: The oxalate anion itself is nephrotoxic (kidney stones). In drug formulation, oxalates are rarely used for the final drug product (pharmaceutical salts usually use HCl, tartrate, or fumarate). Oxalates are primarily used as intermediates for purification.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8007, n-Butylamine. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24874, sec-Butylamine. Retrieved from [Link]

-

Ejsmont, K., & Zaleski, J. (2006). Bis(tert-butylammonium) oxalate.[8] Acta Crystallographica Section E, 62(8), o3512-o3513. (Provides crystallographic context for butyl-ammonium oxalates). Retrieved from [Link]

- ScienceMadness & PrepChem Archives.General protocols for amine oxalate formation.

Sources

- 1. sec-Butylamine - Wikipedia [en.wikipedia.org]

- 2. scent.vn [scent.vn]

- 3. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Sec-Butylamine [chemeurope.com]

- 6. sec-Butylamine CAS#: 13952-84-6 [m.chemicalbook.com]

- 7. sec-butylamine | CAS#:33966-50-6 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

sec-Butylamine Oxalate: Chiral Templating in Supramolecular Architectures

This guide explores the role of sec-butylammonium oxalate (and its derivatives) in supramolecular chemistry, focusing on its utility as a chiral structure-directing agent in the assembly of hydrogen-bonded organic frameworks (HOFs) and molecule-based magnets.

Executive Summary

sec-Butylamine oxalate (more precisely, sec-butylammonium hydrogen oxalate or bis(sec-butylammonium) oxalate) represents a critical intersection between organic chirality and anionic supramolecular networks. Unlike its achiral isomers (n-butylamine, isobutylamine), sec-butylamine possesses a stereogenic center at the

This guide details the physicochemical mechanisms by which this moiety directs the formation of chiral magnetic frameworks , dielectric materials , and hydrogen-bonded layers .

Structural Chemistry & Supramolecular Synthons

The utility of sec-butylammonium oxalate lies in its ability to form robust, charge-assisted hydrogen bonding networks while breaking centrosymmetry.

The Ammonium-Oxalate Synthon

The primary interaction driving the assembly is the charge-assisted hydrogen bond between the ammonium protons (

-

R

(8) Motif: The most persistent supramolecular synthon in these systems is the eight-membered ring formed by two hydrogen bonds between an ammonium cation and a carboxylate group. -

Layered Assembly: Oxalate anions typically self-assemble into linear chains (via O-H...O bonds in hydrogen oxalates) or 2D sheets (in metal-oxalates). The sec-butylammonium cations intercalate between these layers, acting as "spacers" that determine the interlayer distance and magnetic isolation.

Chiral Induction Mechanism

Because sec-butylamine is chiral, its ammonium salt crystallizes in Sohncke space groups (non-centrosymmetric), which is a prerequisite for properties like:

-

Piezoelectricity

-

Second-Harmonic Generation (SHG)

-

Natural Circular Dichroism (NCD)

In metal-oxalate frameworks (e.g.,

Topological Visualization

The following diagram illustrates the hierarchical assembly from molecular precursors to the supramolecular lattice.

Caption: Hierarchical assembly of sec-butylammonium oxalate frameworks showing the transition from molecular precursors to chiral bulk crystals.

Physical Properties & Applications[1][2]

Molecular Ferroelectrics

Alkylammonium salts are a major class of molecular ferroelectrics. The sec-butylammonium cation is a "rotator" within the crystal cavity.

-

Mechanism: At high temperatures, the cation is dynamically disordered (paraelectric). Upon cooling, it freezes into a fixed orientation (ferroelectric), breaking symmetry.

-

Relevance: The chirality of sec-butylammonium eliminates the possibility of inversion centers, making the ferroelectric transition more accessible compared to achiral analogs.

Chiral Magnets

In the field of molecule-based magnetism, sec-butylammonium is used to synthesize enantiopure layered magnets .

-

Formula:

-

Function: The oxalate bridge mediates magnetic exchange (ferromagnetic or antiferromagnetic) between metal centers. The chiral cation ensures the crystal grows as a single enantiomer, leading to Magneto-Chiral Dichroism (MChD) —where the material interacts differently with unpolarized light depending on the magnetic field direction.

Experimental Protocols

Synthesis of sec-Butylammonium Hydrogen Oxalate

This protocol yields high-quality single crystals suitable for X-ray diffraction.

Reagents:

-

(S)-sec-Butylamine (99% ee)

-

Oxalic acid dihydrate (ACS Reagent)

-

Solvent: Methanol/Water (1:1 v/v)

Table 1: Stoichiometric Synthesis Parameters

| Parameter | Value | Note |

| Molar Ratio | 1:1 | For hydrogen oxalate salt ( |

| Temperature | 25°C | Exothermic reaction; maintain ambient temp. |

| Concentration | 0.5 M | Avoid supersaturation to prevent polycrystallinity |

| Crystallization | Slow Evaporation | 3-5 days at constant temperature |

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.26 g (10 mmol) of oxalic acid dihydrate in 10 mL of water.

-

Addition: Slowly add 0.73 g (10 mmol) of (S)-sec-butylamine dropwise with constant stirring. Note: The reaction is exothermic.

-

Filtration: Filter the solution through a 0.45

m PTFE membrane to remove dust particles (nucleation sites). -

Growth: Transfer filtrate to a beaker. Cover with parafilm perforated with 3-4 pinholes. Allow to stand at room temperature.

-

Harvest: Colorless, prism-shaped crystals will form within 72 hours. Wash with cold ethanol.

Synthesis of Chiral Metal-Oxalate Framework

Target:

-

Precursor A: Prepare an aqueous solution of

. -

Precursor B: Prepare an aqueous solution of

and -

Layering: Carefully layer solution B over solution A in a narrow test tube.

-

Diffusion: Allow slow diffusion for 1-2 weeks. Hexagonal crystals will grow at the interface.

References

-

Dziuk, B., Zarychta, B., & Ejsmont, K. (2014).[1] Crystal structure of isobutylammonium hydrogen oxalate hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 70(11), o1175–o1176. Link

-

Publicover, E. A., Kolwich, J., Stack, D. L., Doué, A. J., & Ylijoki, K. E. (2017). Crystal structure of (S)-sec-butylammonium l-tartrate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 73(5), 716–719. Link

- Coronado, E., Galán-Mascarós, J. R., Gómez-García, C. J., & Murcia-Martínez, A. (2000). Coexistence of ferromagnetism and metallic conductivity in a molecule-based layered material. Nature, 408, 547–550.

-

Ejsmont, K., & Zaleski, J. (2006).[2] Bis(tert-butylammonium) oxalate.[2] Acta Crystallographica Section E: Structure Reports Online, 62(10), o4436–o4438. Link

- Fu, D.-W., et al. (2013). Diisopropylammonium Bromide is a High-Temperature Molecular Ferroelectric Crystal. Science, 339(6118), 425-428. (Foundational reference for alkylammonium ferroelectricity mechanisms).

Sources

An In-depth Technical Guide to the Physical Properties of Chiral sec-Butylamine Oxalate Derivatives

Introduction: The Critical Role of Chirality in Pharmaceutical Sciences

In the realm of drug development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Many therapeutic agents are chiral, meaning they exist as a pair of non-superimposable mirror images, or enantiomers.[1] These enantiomers, while possessing identical chemical formulas and connectivity, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide in the 1950s, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical need to control chirality in pharmaceuticals.[2] Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a cornerstone of modern drug manufacturing.

sec-Butylamine is a valuable chiral building block in the synthesis of numerous pharmaceuticals and agrochemicals.[3] Its resolution into (R)- and (S)-enantiomers is frequently achieved by diastereomeric salt formation with a chiral resolving agent. Oxalic acid, an achiral dicarboxylic acid, can be employed for this purpose, leading to the formation of diastereomeric salts: (R)-sec-butylammonium oxalate and (S)-sec-butylammonium oxalate. The successful separation of these diastereomers hinges on their differing physical properties. This guide provides a comprehensive exploration of these properties, offering insights into their crystallographic, spectroscopic, thermal, and solubility characteristics.

I. Crystallographic Properties: The Foundation of Separability

A. Hydrogen Bonding and Crystal Packing

The crystal structure of amine oxalate salts is dominated by a network of hydrogen bonds. The ammonium cation (R-NH3+) acts as a hydrogen bond donor, while the carboxylate groups of the oxalate anion (C₂O₄²⁻) are hydrogen bond acceptors.

In the case of iso-butylammonium hydrogen oxalate hemihydrate, for instance, the anions are interconnected by strong O-H···O hydrogen bonds, forming chains.[4] The ammonium cations and water molecules then link these chains through N-H···O and O-H···O interactions.[4] A similar intricate network of hydrogen bonds is expected to govern the crystal packing of (R)- and (S)-sec-butylammonium oxalate. The subtle differences in the steric hindrance and spatial orientation of the sec-butyl group in the (R) and (S) enantiomers will lead to distinct packing arrangements and, consequently, different lattice energies and solubilities.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Formation of diastereomeric salts with distinct crystal structures.

B. Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for elucidating the three-dimensional structure of these salts is single-crystal X-ray diffraction.

Step-by-Step Methodology:

-

Crystal Growth: Grow single crystals of both (R)- and (S)-sec-butylammonium oxalate of suitable size and quality. This is typically achieved by slow evaporation of a saturated solution, or by controlled cooling. A variety of solvents should be screened to find the optimal conditions.

-

Crystal Mounting: Mount a selected crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods, and the structural model is refined to best fit the experimental data.

II. Spectroscopic Characterization: Probing the Molecular Environment

Spectroscopic techniques provide valuable information about the chemical structure and the local environment of the atoms within the diastereomeric salts.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between diastereomers. In a chiral environment, the corresponding nuclei of two enantiomers can become diastereotopic and thus exhibit different chemical shifts.

While oxalic acid itself is achiral, the formation of diastereomeric salts creates a chiral environment around the sec-butylamine cation. This can lead to observable differences in the ¹H and ¹³C NMR spectra of the (R)- and (S)-salts. The use of chiral solvating agents can further enhance the separation of signals for the two enantiomers, allowing for the determination of enantiomeric purity.

Experimental Protocol: NMR Analysis of Diastereomeric Salts

-

Sample Preparation: Prepare separate NMR samples of the (R)- and (S)-sec-butylammonium oxalate salts, as well as a sample of the racemic mixture, dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample.

-

Spectral Analysis: Compare the spectra of the (R)- and (S)-salts. Look for differences in chemical shifts and coupling constants for the protons and carbons of the sec-butylamine moiety. The spectrum of the racemic mixture may show two distinct sets of signals if the diastereomers are sufficiently different.

B. Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm the formation of the ammonium oxalate salt. Key vibrational bands to monitor include:

-

N-H stretching: The stretching vibrations of the N-H bonds in the ammonium group typically appear as a broad band in the region of 3000-3300 cm⁻¹.

-

C=O stretching: The carboxylate groups of the oxalate anion will exhibit strong asymmetric and symmetric stretching bands, typically in the regions of 1650-1550 cm⁻¹ and 1450-1360 cm⁻¹, respectively.

III. Thermal Properties: Stability and Decomposition

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability and decomposition behavior of the diastereomeric salts. This information is crucial for determining appropriate drying and storage conditions.

A. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. The thermal decomposition of ammonium oxalate is known to be less stable than alkali metal oxalates. The decomposition of sec-butylammonium oxalate is expected to occur in multiple steps, likely involving the loss of the sec-butylamine and the subsequent decomposition of oxalic acid.

The decomposition of calcium oxalate monohydrate, a well-studied standard, proceeds in three distinct steps: loss of water, followed by the loss of carbon monoxide, and finally carbon dioxide.[5] A similar multi-step decomposition is anticipated for sec-butylammonium oxalate.

B. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can be used to determine the melting points of the diastereomeric salts. Since diastereomers have different physical properties, they are expected to exhibit different melting points. This difference can be exploited for separation or purity analysis.

dot graph TD { A[Start] --> B{Heat Sample}; B --> C{TGA: Monitor Mass Loss}; C --> D{Identify Decomposition Steps}; B --> E{DSC: Monitor Heat Flow}; E --> F{Determine Melting Point & Other Transitions}; D --> G[Thermal Stability Profile]; F --> G; } Caption: Workflow for Thermal Analysis using TGA and DSC.

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: Accurately weigh a small amount of the salt (typically 2-10 mg) into a TGA or DSC pan.

-

Instrument Setup: Place the sample pan in the instrument and set the desired temperature program (e.g., heating from room temperature to 600 °C at a rate of 10 °C/min) and atmosphere (e.g., nitrogen or air).

-

Data Analysis: Analyze the resulting TGA curve to identify the temperatures at which mass loss occurs and the percentage of mass lost at each step. Analyze the DSC thermogram to identify the melting point (endothermic peak) and any other thermal events.

| Property | (R)-sec-Butylammonium Oxalate | (S)-sec-Butylammonium Oxalate | Rationale for Difference |

| Crystal System | Expected to be distinct | Expected to be distinct | Different packing of chiral molecules |

| Melting Point | Expected to be different | Expected to be different | Different crystal lattice energies |

| Solubility | Expected to be different | Expected to be different | Different crystal lattice and solvation energies |

| ¹H NMR Chemical Shifts | Potentially different | Potentially different | Diastereomeric relationship |

| ¹³C NMR Chemical Shifts | Potentially different | Potentially different | Diastereomeric relationship |

Table 1: Expected Differences in Physical Properties of Diastereomeric sec-Butylamine Oxalate Salts.

IV. Solubility: The Key to Resolution

The success of chiral resolution by diastereomeric salt crystallization is predicated on the difference in solubility between the two diastereomers in a given solvent system.

A. Factors Influencing Solubility

The solubility of the (R)- and (S)-sec-butylammonium oxalate salts will be influenced by several factors:

-

Solvent: The polarity and hydrogen bonding capability of the solvent will play a crucial role. Solvents that can effectively solvate both the ammonium cation and the oxalate anion are likely to be good candidates.

-

Temperature: The solubility of most salts increases with temperature. This temperature dependence is exploited in fractional crystallization.

-

Common Ion Effect: The presence of other ions in the solution can affect the solubility.

B. Experimental Protocol: Determining a Binary Phase Diagram

A binary phase diagram of the two diastereomers can provide a comprehensive understanding of their solid-liquid equilibria and is invaluable for optimizing the resolution process.

Step-by-Step Methodology:

-

Preparation of Mixtures: Prepare a series of mixtures of the (R)- and (S)-salts with varying compositions (from 100% R to 100% S).

-

Determination of Melting Points: Determine the initial and final melting points for each mixture using DSC or a melting point apparatus.

-

Construction of the Phase Diagram: Plot the melting temperatures against the composition of the mixtures. This will reveal the eutectic point and the regions where the pure enantiomeric salts crystallize.

dot graph TD { subgraph "Chiral Resolution Workflow" A[Racemic sec-Butylamine] --> B{React with Oxalic Acid}; B --> C[Formation of Diastereomeric Salts]; C --> D{Fractional Crystallization}; D -- "Less Soluble Diastereomer Crystallizes" --> E[Separation by Filtration]; D -- "More Soluble Diastereomer in Solution" --> F[Recovery from Mother Liquor]; E --> G{Liberate Free Amine}; G --> H[Pure Enantiomer]; end } Caption: Generalized workflow for chiral resolution by diastereomeric salt crystallization.

Conclusion

The physical properties of chiral sec-butylamine oxalate derivatives are the cornerstone of their resolution into pure enantiomers. A thorough understanding and characterization of their crystallographic, spectroscopic, thermal, and solubility properties are essential for the development of efficient and robust separation processes in the pharmaceutical and chemical industries. While specific data for these exact compounds may be limited in the public domain, the principles and experimental protocols outlined in this guide provide a solid framework for their investigation. By applying these methodologies, researchers and drug development professionals can effectively characterize these critical intermediates and optimize their use in the synthesis of enantiomerically pure active pharmaceutical ingredients.

References

-

(R)-(-)-sec-Butylamine – Chem-Impex. Available at: [Link]

-

Dziuk, B., Zarychta, B., & Ejsmont, K. (2014). Crystal structure of iso-butyl-ammonium hydrogen oxalate hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1175. Available at: [Link]

-

Enzymatic resolution of sec-butylamine | Request PDF - ResearchGate. Available at: [Link]

-

Chiral resolution - Wikipedia. Available at: [Link]

-

DI-SEC-BUTYLAMINE - Ataman Kimya. Available at: [Link]

-

Thermal analysis. Available at: [Link]

-

Oxalate | C2O4-2 | CID 71081 - PubChem - NIH. Available at: [Link]

-

Chiral Resolution Screening | Solid State | Onyx Scientific. Available at: [Link]

-

New class of chiral molecules offers strong stability for drug development. Available at: [Link]

-

Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions - Environmental Science: Processes & Impacts (RSC Publishing). Available at: [Link]

-

6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. Available at: [Link]

-

Kinetic resolution of (R,S)-sec-butylamine using omega-transaminase from Vibrio fluvialis JS17 under reduced pressure - PubMed. Available at: [Link]

-

Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox. Available at: [Link]

-

NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC. Available at: [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. Available at: [Link]

-

Solubility of Oxalic Acid - Asian Journal of Research in Chemistry. Available at: [Link]

-

(PDF) Solubility of Oxalic Acid - ResearchGate. Available at: [Link]

-

sec-Butylamine - the NIST WebBook. Available at: [Link]

-

Chirality (chemistry) - Wikipedia. Available at: [Link]

-

Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and volatility - ACP. Available at: [Link]

-

Racemic crystallography of synthetic protein enantiomers used to determine the X-ray structure of plectasin by direct methods - PMC. Available at: [Link]

-

Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]

-

(R)-sec-butylamine - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

Thermogravimetric Analysis – TGA. Available at: [Link]

-

Biomedical aspects of chiral molecules - Journal of APPLIED BIOMEDICINE. Available at: [Link]

-

thermal and evolved gas analysis -tga-dta-dsc and ftir spectroscopy examples - K-Force. Available at: [Link]

-

Sodium oxalate - Wikipedia. Available at: [Link]

- US4018875A - Ammonium oxalate process - Google Patents.

-

5.1: Chiral Molecules - Chemistry LibreTexts. Available at: [Link]

-

NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed. Available at: [Link]

-

Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate - PMC. Available at: [Link]

-

Decomposition Analysis of Calcium Oxalate using TGA. Available at: [Link]

-

NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - ResearchGate. Available at: [Link]

-

NMR Spectroscopy Used to Directly Measure Molecular Chirality | Biocompare: The Buyer's Guide for Life Scientists. Available at: [Link]

-

Chiral analysis by NMR spectroscopy - Tesi di dottorato. Available at: [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids [etd.iisc.ac.in]

- 4. Crystal structure of iso-butyl-ammonium hydrogen oxalate hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermal Stability of Calcium Oxalates from CO2 Sequestration for Storage Purposes: An In-Situ HT-XRPD and TGA Combined Study | MDPI [mdpi.com]

Methodological & Application

Application Note: High-Purity Recrystallization of Butan-2-amine Oxalate

Executive Summary

This guide details the purification of butan-2-amine (sec-butylamine) via its oxalate salt. While butan-2-amine is a volatile liquid (bp 63 °C) prone to oxidation and atmospheric carbonate formation, its oxalate derivative offers a stable, crystalline solid form ideal for storage, handling, and high-precision analytical referencing.

Unlike hydrochloride salts, which are often hygroscopic, or sulfate salts, which tend to form intractable oils ("oiling out"), amine oxalates generally exhibit superior crystallinity and defined melting points. This protocol utilizes a solvent-antisolvent strategy, leveraging the differential solubility of the salt in hot alcohols versus cold ethers.

Solvent System Engineering

The success of this recrystallization relies on manipulating the dielectric constant of the solvent medium. Butan-2-amine oxalate is an ionic lattice held together by electrostatic forces and hydrogen bonding.

The Polarity Gradient

-

Primary Solvent (Dissolver): Anhydrous Ethanol (EtOH) or Isopropyl Alcohol (IPA). These polar protic solvents can disrupt the ionic lattice at high temperatures (

). -

Anti-Solvent (Precipitator): Diethyl Ether (

) or Methyl tert-butyl ether (MTBE). These non-polar solvents reduce the solvation power of the medium, forcing the salt out of the solution as it cools.

Solubility Logic Diagram

The following decision tree illustrates the logic for solvent selection based on the crude material's behavior.

Figure 1: Solvent selection logic for amine salts. The target window is high solubility at boiling point and low solubility at room temperature.

Experimental Protocols

Safety Pre-requisites

-

Butan-2-amine: Flammable, corrosive, toxic. Handle in a fume hood.

-

Oxalic Acid: Nephrotoxic; avoid dust inhalation.

-

Diethyl Ether: Peroxide former, extremely flammable.

Protocol A: Preparation of Crude Salt (If starting from free amine)

Context: If you do not possess the solid salt, you must synthesize it from the liquid amine.

-

Stoichiometry: Calculate for the neutral salt (2:1 Amine:Acid ratio).

-

2.05 eq Butan-2-amine (slight excess ensures full consumption of acid).

-

1.00 eq Anhydrous Oxalic Acid.[1]

-

-

Dissolution: Dissolve 10 g of Oxalic Acid in 50 mL of warm Ethanol (

). -

Addition: Add the amine dropwise with vigorous stirring. The reaction is exothermic; maintain temp

. -

Precipitation: Upon cooling, the salt may precipitate. If not, add Diethyl Ether until the solution turns turbid.[2]

-

Isolation: Filter the crude white solid.

Protocol B: High-Purity Recrystallization (Core Procedure)

Context: This purifies the crude salt to remove colored impurities, unreacted acid, and isomeric byproducts.

Step 1: Dissolution[1]

-

Place 10 g of crude butan-2-amine oxalate in a 250 mL Erlenmeyer flask.

-

Add a magnetic stir bar and 30 mL of Anhydrous Ethanol .

-

Heat the mixture on a hotplate to a gentle reflux (

). -

Titration of Solvent: If the solid does not dissolve completely, add hot Ethanol in 2 mL increments. Wait 1 minute between additions.

Step 2: Hot Filtration (Removal of Insolubles)

-

Pre-warm a glass funnel and fluted filter paper (or a sintered glass funnel) to prevent premature crystallization.

-

Filter the hot solution rapidly into a clean, pre-warmed receiving flask.

-

Re-heating: If crystals form in the funnel, wash with a minimal amount of hot ethanol. Return the filtrate to the hotplate briefly to redissolve any solids formed during filtration.

Step 3: Nucleation and Crystallization

-

Remove the flask from heat and place it on a cork ring or wood block.

-

Why? Insulating the bottom prevents rapid cooling, which leads to small, impure crystals.

-

-

Anti-Solvent Addition: While the solution is still warm (

), add Diethyl Ether dropwise until a faint, persistent cloudiness (turbidity) appears. -

Add 1-2 drops of Ethanol to clear the turbidity.

-

Slow Cooling: Allow the flask to reach room temperature undisturbed (approx. 2 hours).

-

Cold Soak: Once at room temperature, place the flask in an ice bath (

) for 1 hour to maximize yield.

Step 4: Harvesting and Drying[1][2]

-

Filter the crystals using vacuum filtration (Buchner funnel).

-

Wash: Wash the filter cake with 2 x 10 mL of cold 1:1 Ethanol:Ether mixture.

-

Drying: Dry the crystals in a vacuum oven at

for 4 hours or air-dry overnight.

Process Workflow Visualization

Figure 2: Step-by-step workflow for the purification of butan-2-amine oxalate.

Validation and Troubleshooting

Characterization Data

After drying, verify purity using the following metrics. Note that melting points for salts can vary slightly based on heating rates.

| Parameter | Specification | Method |

| Appearance | White crystalline needles | Visual Inspection |

| Melting Point | Capillary (Start | |

| Solubility | Soluble in Water, Hot EtOH | 10 mg/mL test |

| Stoichiometry | 2:1 (Amine:Acid) | 1H-NMR Integration |

Troubleshooting Table

| Issue | Root Cause | Corrective Action |

| Oiling Out | Solution too concentrated or cooled too fast. | Re-heat, add more Ethanol (solvent), and cool slower. |

| No Crystals | Solution not saturated (supersaturation not reached). | Evaporate 20% of solvent volume or add more Ether (anti-solvent). |

| Colored Product | Oxidation products trapped. | Repeat recrystallization with activated charcoal during the hot dissolution step. |

| Low Yield | Too much solvent used. | Concentrate the mother liquor (filtrate) and perform a "second crop" crystallization. |

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amine salt formation and recrystallization techniques).

-

PubChem. (n.d.). sec-Butylamine Compound Summary. National Library of Medicine. Retrieved October 26, 2023. [Link]

-

Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press. (Authoritative source for specific solvent systems for amine salts).

-

Sciencemadness Library. (2009). Forming oxalate salts of amines. (Community-verified protocols for handling amine oxalate stoichiometry). [Link]

Sources

- 1. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. reddit.com [reddit.com]

- 3. Sec-Butylamine [chemeurope.com]

- 4. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]

using sec-butylamine oxalate as a chiral resolving agent

Executive Summary

sec-Butylamine (2-aminobutane) is a versatile chiral resolving agent used extensively in the pharmaceutical industry to separate racemic carboxylic acids (e.g., tropic acid, mandelic acid derivatives). However, the free amine presents significant handling challenges: it is a volatile liquid (b.p. 63°C), flammable, and prone to atmospheric carbonylation.

This Application Note details the "Oxalate Protocol," a field-proven methodology where sec-butylamine is stored and handled as its stable, non-volatile oxalate salt . We provide a comprehensive guide on liberating the active amine from the oxalate, utilizing it for high-efficiency diastereomeric crystallization, and recovering the expensive chiral agent back into its oxalate form for indefinite storage.

Technical Background & Mechanism

The Challenge of Volatility

While sec-butylamine is a potent base (pKa ~10.6), its high vapor pressure leads to stoichiometry errors during resolution experiments. Evaporation changes the crucial Acid:Base ratio, often preventing crystallization. The oxalate salt (

Mechanism of Action

The resolution relies on the formation of diastereomeric salts.[1][2][3][4][5] When enantiopure (S)-sec-butylamine reacts with a racemic acid (

-

[(S)-Amine

(R)-Acid] -

[(S)-Amine

(S)-Acid]

These salts possess distinct lattice energies and solubilities. By manipulating solvent polarity and temperature, one salt precipitates (the eutomer) while the other remains in the mother liquor (the distomer).

Strategic Workflow

The following diagram illustrates the "Oxalate Loop"—a self-validating cycle that ensures reagent purity and minimizes loss.

Caption: The "Oxalate Loop" workflow for stabilizing, using, and recycling volatile chiral amines.

Experimental Protocols

Protocol A: Liberation of Free Amine from Oxalate

Purpose: To generate fresh, anhydrous resolving agent immediately prior to use.

Reagents:

-

(S)-sec-butylamine oxalate

-

Sodium Hydroxide (50% w/w solution)[3]

-

Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

-

Anhydrous Magnesium Sulfate (

)

Procedure:

-

Suspension: Place 10.0 g of (S)-sec-butylamine oxalate in a separatory funnel. Add 20 mL of deionized water.

-

Basification: Slowly add 50% NaOH solution until the pH reaches >12. The solution will heat up (exothermic); cool if necessary. The free amine will separate as an oily top layer.[2]

-

Extraction: Add 30 mL of DCM or MTBE. Shake vigorously and vent. Collect the organic layer.[6] Repeat extraction 2x with 15 mL solvent.

-

Drying: Combine organic layers and dry over anhydrous

for 15 minutes. -

Concentration (Critical):

-

Option A (Immediate Use): Use the dried organic solution directly, calculating concentration via titration.

-

Option B (Neat Amine): Carefully remove solvent via rotary evaporation at low vacuum (400 mbar) and low bath temperature (<30°C). Do not use high vacuum or heat, or the amine will evaporate.

-

Protocol B: Resolution of a Racemic Acid

Target Example: Generic Racemic Carboxylic Acid (10 mmol)

Procedure:

-

Dissolution: Dissolve 10 mmol of the racemic acid in the minimal amount of boiling solvent (typically Ethanol 95% or Isopropanol).

-

Amine Addition: Add 5.0 to 10.0 mmol (0.5 to 1.0 eq) of the liberated (S)-sec-butylamine.

-

Note: Using 0.5 eq (the "Pope-Peachey" method) often yields higher optical purity in the first crop but lower yield.

-

-

Nucleation: Allow the solution to cool slowly to room temperature with gentle stirring. If no crystals form after 2 hours, scratch the glass or add a seed crystal.

-

Harvest: Filter the crystals (the diastereomeric salt). Wash with cold solvent.

-

Analysis: Dry a small sample and check melting point and optical rotation.

-

Recrystallization: If Optical Purity <95%, recrystallize the salt from the same solvent system.

Protocol C: Recovery and Regeneration of the Oxalate

Purpose: To recycle the expensive resolving agent for storage.

Procedure:

-

Liberation: Take the resolved diastereomeric salt (or the mother liquors) and treat with NaOH as in Protocol A to isolate the free sec-butylamine in an organic layer.

-

Oxalate Formation: In a separate beaker, dissolve a stoichiometric equivalent of anhydrous oxalic acid in Ethanol.

-

Precipitation: Slowly add the ethereal/DCM amine solution to the oxalic acid solution with stirring. The sec-butylamine oxalate will precipitate instantly as a white solid.

-

Filtration: Filter the solid, wash with cold acetone (to remove impurities), and dry.

-

Storage: Store the dry white powder in a screw-top jar. It is stable for years at room temperature.

Data Analysis & Optimization

To validate the resolution, calculate the Enantiomeric Excess (ee) and the Resolvability Factor (S) .

Summary Table: Solvent Screening for sec-Butylamine Resolutions

Typical results for Mandelic Acid derivatives

| Solvent System | Solubility Difference | Yield (1st Crop) | ee (1st Crop) | Notes |

| Ethanol (95%) | High | 65% | 78% | Standard starting point. |

| Acetone | Medium | 40% | 88% | Higher purity, lower yield. |

| Water | Low | 85% | 15% | Poor selectivity; salt dissociates. |

| 2-Butanone | High | 55% | 92% | Excellent for sec-butylamine salts. |

Calculations

-

Enantiomeric Excess (% ee):

Measured via Chiral HPLC or Polarimetry. -

Efficiency (E):

Target E > 60% for a viable industrial process.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Crystals Form | "Oiling out" (Salt is liquid) | Switch to a less polar solvent (e.g., add MTBE to Ethanol). |

| Low Yield | Amine evaporation | Use the Oxalate Protocol to ensure exact stoichiometry; avoid heating free amine. |

| Low Optical Purity | Rapid precipitation | Re-heat and cool slower (1°C/min). Use 0.55 eq of amine instead of 1.0 eq. |

| Amine Loss | Volatility during recovery | Do not strip solvent completely. Form oxalate salt directly from the organic extract. |

References

- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.

-

Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

-

TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents. Retrieved October 26, 2023, from

- Ingersoll, A. W., et al. (1938). "Resolution of Racemic Acids with sec-Butylamine". Journal of the American Chemical Society, 60(11), 2805–2806. (Seminal paper on using SBA as a resolving agent).

-

Sigma-Aldrich. (n.d.). sec-Butylamine Product Specification and Safety Data Sheet. Retrieved October 26, 2023, from

Sources

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sec-Butylamine - Wikipedia [en.wikipedia.org]

Protocol and Application Notes for the Preparation of High-Purity sec-Butylammonium Hydrogen Oxalate Single Crystals

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for the synthesis and subsequent single-crystal growth of sec-butylammonium hydrogen oxalate. Organic ammonium oxalates are a class of materials valued for their intricate hydrogen-bonding networks and potential applications in materials science and pharmaceutical development.[1] The successful growth of high-quality single crystals is a prerequisite for definitive structural elucidation via X-ray diffraction and for the accurate characterization of their physical properties. This guide is designed for researchers in chemistry, materials science, and drug development, offering detailed, field-proven protocols grounded in the fundamental principles of synthetic chemistry and crystallography. We explain the causality behind experimental choices to empower researchers to not only replicate the procedure but also to adapt it based on their specific laboratory context.

Introduction: The Scientific Imperative for High-Quality Crystals

The formation of salts from organic amines and carboxylic acids is a fundamental strategy in crystal engineering and pharmaceutical science.[2] sec-Butylammonium hydrogen oxalate is formed through the acid-base reaction between sec-butylamine, a chiral amine, and oxalic acid. The resulting salt features a cationic sec-butylammonium moiety and an anionic hydrogen oxalate. The structure and stability of the final crystalline solid are dictated by a network of strong N-H···O and O-H···O hydrogen bonds.[1][3]

Obtaining these materials as single crystals is of paramount importance. While powder X-ray diffraction can confirm the formation of a crystalline phase, only single-crystal X-ray diffraction (SC-XRD) can provide an unambiguous determination of the molecular structure, bond lengths, bond angles, and the three-dimensional packing arrangement within the crystal lattice.[4][5] This detailed structural information is the bedrock for understanding structure-property relationships and for rational drug design.

This guide presents a two-stage process: first, the bulk synthesis of polycrystalline sec-butylammonium hydrogen oxalate, and second, the application of controlled crystallization techniques to grow large, X-ray diffraction-quality single crystals.

Foundational Principles: The Chemistry of Synthesis and Crystallization

Synthesis: A Stoichiometrically Controlled Acid-Base Reaction

The synthesis is a straightforward Brønsted-Lowry acid-base reaction. Oxalic acid, a dicarboxylic acid, donates a proton to the basic nitrogen atom of sec-butylamine. To form the hydrogen oxalate salt, a 1:1 molar ratio of the reactants is crucial. Using an excess of oxalic acid could lead to the formation of co-crystals, while an excess of the amine would remain as an impurity.

The reaction is typically performed in a solvent that can dissolve the reactants, such as ethanol or a water/ethanol mixture. The product salt is often less soluble than the starting materials in the chosen solvent, leading to its precipitation upon formation.

Crystallization: The Path to a Perfect Lattice

Crystal growth is the process of transforming a disordered state (solute in solution) into a highly ordered solid state (crystal lattice). The driving force is supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility.[6] The key to growing large, high-quality single crystals is to achieve supersaturation slowly and to minimize the number of nucleation sites.[7] Rapid precipitation leads to the formation of many small crystals or an amorphous powder.[8]

Key Factors Influencing Crystal Growth:

-

Solvent Choice: The ideal solvent is one in which the compound is moderately soluble.[7] High solubility makes crystallization difficult, while very low solubility hinders the preparation of a sufficiently concentrated solution. The principle of "like dissolves like" is a useful starting point; the ionic nature of the salt suggests polar solvents are appropriate.[9]

-

Temperature: Solubility is often temperature-dependent. For many salts, solubility increases with temperature, a property exploited in slow-cooling crystallization methods.[10]

-

Rate of Supersaturation: This is the most critical parameter. Techniques like slow solvent evaporation, slow cooling, or vapor diffusion are employed to approach the supersaturation point gradually, allowing molecules sufficient time to arrange themselves into a stable crystal lattice.[6][11]

-

Purity: The starting material must be as pure as possible. Impurities can inhibit crystal growth or be incorporated into the lattice, leading to defects.[8]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and crystallization processes.

PART A: Synthesis of Polycrystalline sec-Butylammonium Hydrogen Oxalate

This protocol details the preparation of the bulk material required for crystallization experiments.

3.A.1. Materials and Equipment

| Reagent / Equipment | Specification | Purpose |

| sec-Butylamine | ≥99% purity | Base |

| Oxalic Acid Dihydrate | ≥99% purity | Acid |

| Ethanol (EtOH) | 200 Proof, ACS Grade | Reaction Solvent |

| Diethyl Ether | Anhydrous | Washing Solvent |

| Magnetic Stirrer & Stir Bar | - | Homogenization |

| Erlenmeyer Flasks (100 mL) | - | Reaction Vessel |

| Beaker (250 mL) | - | Ice Bath |

| Buchner Funnel & Filter Flask | - | Product Isolation |

| Whatman Filter Paper | Grade 1 | Filtration |

| Spatula & Weighing Boat | - | Reagent Handling |

| Analytical Balance | ± 0.001 g accuracy | Mass Measurement |

3.A.2. Synthesis Workflow Diagram

Caption: Workflow for the synthesis of polycrystalline sec-butylammonium hydrogen oxalate.

3.A.3. Step-by-Step Procedure

-

Prepare Oxalic Acid Solution: In a 100 mL Erlenmeyer flask, dissolve 2.52 g (20.0 mmol) of oxalic acid dihydrate in 40 mL of ethanol. Gently warm and stir if necessary to ensure complete dissolution.

-

Cool the Solution: Place the flask in an ice-water bath and allow the solution to cool to approximately 0-5 °C.

-

React with Amine: While stirring the cooled oxalic acid solution, slowly add 1.46 g (20.0 mmol, ~1.99 mL) of sec-butylamine dropwise over 10-15 minutes. Causality Note: This is an exothermic acid-base neutralization. Slow, dropwise addition in an ice bath is critical to control the reaction temperature, preventing excessive solvent evaporation and promoting the formation of a well-defined precipitate.

-

Precipitation: A voluminous white precipitate will form immediately.

-

Complete the Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for an additional hour to ensure the reaction goes to completion.

-

Isolate the Product: Collect the white solid by vacuum filtration using a Buchner funnel.

-

Wash the Product: Wash the filter cake sequentially with two small portions of cold ethanol (2 x 10 mL) followed by two portions of diethyl ether (2 x 15 mL). Causality Note: Washing with cold ethanol removes any unreacted starting materials or soluble impurities. The subsequent wash with diethyl ether, a low-boiling point solvent, facilitates rapid and thorough drying of the final product.

-

Dry the Product: Dry the white powder in a vacuum oven at 40 °C for 4-6 hours or until a constant weight is achieved. The typical yield is >90%.

PART B: Single Crystal Growth by Slow Evaporation

This is the most common and often successful method for growing single crystals from a synthesized powder.[6][7]

3.B.1. Materials and Equipment

| Item | Specification | Purpose |

| Synthesized Product | From Part A | Solute for crystallization |

| Solvent System | e.g., Ethanol/Water (9:1 v/v) | Crystallization Medium |

| Small Glass Vial (5-10 mL) | Clean and scratch-free | Crystallization Vessel |

| Syringe Filter | 0.22 µm PTFE or Nylon | Remove nucleation sites |

| Parafilm or Aluminum Foil | - | To cover the vial |

| Needle | 25-gauge | To pierce the cover |

3.B.2. Crystallization Workflow Diagram

Caption: Workflow for single crystal growth via the slow evaporation method.

3.B.3. Step-by-Step Procedure

-

Prepare a Saturated Solution: In a small beaker, add the synthesized sec-butylammonium hydrogen oxalate powder to the chosen solvent system (e.g., 9:1 ethanol/water). Add the powder in small portions, stirring until no more solid dissolves. A small amount of undissolved solid at the bottom indicates that the solution is saturated.

-

Filter the Solution: Gently warm the solution to dissolve a bit more of the solid, creating a slightly supersaturated solution upon cooling. Immediately draw the warm, clear solution into a syringe and pass it through a 0.22 µm syringe filter directly into a clean, dust-free glass vial. Causality Note: This filtration step is critical. It removes dust particles and any undissolved microcrystals, which would otherwise act as numerous nucleation sites, leading to the growth of many small crystals instead of a few large ones.[7]

-

Set Up for Evaporation: Cover the mouth of the vial with Parafilm. Using a fine needle, pierce 1-2 small holes in the Parafilm. Causality Note: The number and size of the holes control the rate of solvent evaporation. Fewer/smaller holes lead to slower evaporation, which is generally preferable for growing larger, higher-quality crystals.[7]

-

Incubate: Place the vial in a location with a stable temperature and where it will not be disturbed by vibrations (e.g., a quiet corner of a desk or a dedicated crystallization chamber). Do not disturb the vial once it has been set up.[6]

-

Monitor and Harvest: Check the vial periodically over several days to weeks. Once crystals of a suitable size (ideally 0.2 - 0.4 mm in each dimension) have formed, they can be carefully removed from the mother liquor using forceps or a pipette.

Characterization and Validation

To confirm the successful formation of the desired single crystals, the following characterization is recommended:

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique. A suitable crystal is mounted on a diffractometer to determine its unit cell parameters and crystal structure. This analysis will confirm the 1:1 stoichiometry and reveal the detailed hydrogen-bonding network.[3][4][12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum of the crystalline product can confirm the presence of key functional groups. Look for strong N-H stretching bands from the ammonium cation and characteristic C=O and C-O stretches from the hydrogen oxalate anion.

Troubleshooting Common Crystallization Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Crystals Form | Solution is undersaturated; Compound is too soluble in the chosen solvent. | Allow more solvent to evaporate. If that fails, re-prepare the solution using less solvent or try a different solvent system where the compound is less soluble (add an "anti-solvent" like ethyl acetate).[8] |

| Rapid Precipitation of Powder | Solution is too supersaturated; Evaporation is too fast; Temperature fluctuation. | Re-dissolve the powder by adding a small amount of solvent and warming. Reduce the number/size of holes in the cover. Move to a more temperature-stable location.[8] |

| Many Small Crystals | Too many nucleation sites (dust); Solution was supersaturated too quickly. | Ensure the vial is meticulously clean and filter the solution before setting it up. Slow down the rate of evaporation or cooling.[7] |

| "Oiling Out" | The solute's melting point is lower than the crystallization temperature, or its solubility is extremely high. | Try crystallizing at a lower temperature (e.g., in a refrigerator). Use a more dilute solution or a different solvent. |

References

-

B. F. Pedersen. (1969). The Crystal Structure of Ammonium Oxalate Monoperhydrate, (NH4)2C2O4.H2O2. SciSpace. [Link]

-

ResearchGate. (n.d.). The single crystal X-ray data for Ammonium Oxalate. ResearchGate. [Link]

-

ResearchGate. (n.d.). Powder X-ray diffraction pattern of AO. ResearchGate. [Link]

-

University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. [Link]

-

University of Pennsylvania. (n.d.). Crystal Growing Tips and Methods. X-Ray Crystallography Facility, Department of Chemistry. [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]

-

Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University, Department of Chemistry. [Link]

-

Acta Chemica Scandinavica. (n.d.). 342 - The Crystal Structure of. Acta Chemica Scandinavica. [Link]

-

University of Regensburg. (n.d.). Tips for Crystal Growing. Faculty of Chemistry and Pharmacy. [Link]

-

RSC Publishing. (2022, May 19). The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method. RSC Publishing. [Link]

-

Slideshare. (n.d.). Sec-butylamine Synthesis and Analysis. Slideshare. [Link]

-

PubMed. (2014, October 24). Crystal structure of iso-butyl-ammonium hydrogen oxalate hemihydrate. PubMed. [Link]

-

ResearchGate. (n.d.). Bis(tert-butylammonium) oxalate. ResearchGate. [Link]

-

ResearchGate. (2025, October 3). Synthesis and crystal structure of [HexNH3]2[HC2O4]2·H2O: A novel hydrogen oxalate hydrate organic salt showing antimicrobial activity against Streptomyces. ResearchGate. [Link]

-

European Journal of Chemistry. (2025, September 15). Synthesis and crystal structure of [HexNH3]2[HC2O4]2·H2O: A novel hydrogen oxalate hydrate organic salt showing antimicrobial activity against Streptomyces. European Journal of Chemistry. [Link]

-

Journal of the American Chemical Society. (n.d.). Design of metal-complex magnets. Syntheses and magnetic properties of mixed-metal assemblies {NBu4[MCr(ox)3]}x (NBu4+ = tetra(n-butyl)ammonium ion; ox2- = oxalate ion; M = Mn2+, Fe2+, Co2+, Ni2+, Cu2+, Zn2+). Journal of the American Chemical Society. [Link]

-

International Journal of Scientific Research in Science, Engineering and Technology. (2015, February 28). SYNTHESIS, GROWTH AND CHARACTERIZATION OF SEMI-ORGANIC CRYSTAL: POTASSIUM HYDROGEN OXALATE DIHYDRATE. International Journal of Scientific Research in Science, Engineering and Technology. [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Chemistry LibreTexts. [Link]

-

Journal of Inorganic Materials. (2018, June 12). Syntheses, Characterization, Properties and Cytotoxicity of Hexagonal Calcium Oxalate Monohydrate Crystals with Various Sizes. Journal of Inorganic Materials. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Oxalate Salts: Synthesis and X-Ray Crystal Molecular Characterization of a 2-Methylimidazolium Containing H- Bonded [C2O4HO4C2]- Anion and a 1,4-Diazabicyclo[2.2.2]octane/Urea 2:1 Co-crystal. Journal of Chemical and Pharmaceutical Research. [Link]

-

PubMed. (2013, May 6). Crystal growth and first crystallographic characterization of mixed uranium(IV)-plutonium(III) oxalates. PubMed. [Link]

-

IUPAC. (n.d.). SOLUBILITY DATA SERIES. IUPAC. [Link]

-

Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]

-

MDPI. (2024, June 3). Natural Compounds Applications in Drug Discovery and Development. MDPI. [Link]

-

PMC. (2017, February 13). Drug Design and Discovery: Principles and Applications. PMC. [Link]

-

ResearchGate. (n.d.). Use of Size Exclusion Chromatography in Biopharmaceutical Development. ResearchGate. [Link]

-

ACS Publications. (2026, February 10). Coibamide Analogue as a Novel-Class Payload for Antibody-Drug Conjugate. ACS Publications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of iso-butyl-ammonium hydrogen oxalate hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 7. chem.tamu.edu [chem.tamu.edu]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Solubility Table for Water at Temperature [sigmaaldrich.com]

- 11. How To [chem.rochester.edu]

- 12. researchgate.net [researchgate.net]

catalytic applications of sec-butylamine oxalate in condensation reactions

Application Note: Catalytic Utility of sec-Butylamine Oxalate in Controlled Condensation Reactions

Executive Summary

This guide details the application of ** sec-butylamine oxalate** (SBAO) as a specialized organocatalyst for Knoevenagel and Henry condensation reactions. While common ammonium salts (e.g., ammonium acetate, piperidinium acetate) are widely used, SBAO offers a unique steric and electronic balance . The sec-butyl group provides sufficient steric bulk to minimize nucleophilic side-reactions (such as Michael additions to the product) without inhibiting the initial iminium formation required for catalysis. Furthermore, the oxalate counter-ion provides a buffered acidic medium (pKa ~1.2 and 4.2), protecting base-sensitive substrates from degradation.

Key Advantages:

-

Steric Modulation: Reduces formation of bis-adduct byproducts common with unbranched primary amines.

-

Handling Safety: Converts the volatile, flammable sec-butylamine (bp 63°C) into a stable, non-volatile crystalline solid.

-

Mild Activation: The oxalate salt acts as a "latent" catalyst, releasing the active amine species in equilibrium, preventing rapid exotherms.

Mechanism of Action

The catalytic efficiency of sec-butylamine oxalate relies on a dual-activation cycle. Unlike tertiary amines which act solely as bases, the primary amine moiety of SBAO can covalently activate the carbonyl substrate via iminium ion formation.

The Catalytic Cycle:

-

Dissociation: In solution, the salt exists in equilibrium with free sec-butylamine and oxalic acid.

-

Iminium Activation: The free amine attacks the aldehyde carbonyl, releasing water to form a reactive iminium ion . This species is significantly more electrophilic than the free aldehyde.

-

Deprotonation: The oxalate anion (or free amine) deprotonates the active methylene compound (e.g., malononitrile, ethyl acetoacetate).

-

C-C Bond Formation: The enolate attacks the iminium ion.

-

Hydrolysis/Elimination: The amine is hydrolyzed and released back into the cycle, yielding the

-unsaturated product.

Pathway Visualization

Figure 1: The dual-activation catalytic cycle of sec-butylamine oxalate. The primary amine forms a transient iminium species, lowering the activation energy for the nucleophilic attack.

Experimental Protocols

Protocol A: In-Situ Preparation of Catalyst

Note: Pure sec-butylamine oxalate can be purchased, but in-situ preparation is often more cost-effective and ensures freshness.

Reagents:

-

sec-Butylamine (99%)

-

Oxalic acid dihydrate

-

Methanol or Ethanol (Solvent)[1]

Procedure:

-

Dissolve 10 mmol of Oxalic acid dihydrate in 5 mL of Methanol.

-

In a separate vial, dilute 20 mmol of sec-butylamine in 5 mL of Methanol.

-

Critical Step: Use a 2:1 molar ratio (Amine:Acid) to form the neutral oxalate salt, or 1:1 for the acid oxalate (more acidic buffer).

-

-

Add the amine solution dropwise to the acid solution with stirring at 0°C. A white precipitate (the salt) may form immediately depending on concentration.

-

Use this suspension directly in the condensation reaction.

Protocol B: Knoevenagel Condensation (General Procedure)

Target: Synthesis of Ethyl trans-cinnamate derivatives.

Materials:

-

Aromatic Aldehyde (10 mmol)

-

Active Methylene (e.g., Ethyl Malonate) (10-11 mmol)

-

Catalyst: sec-Butylamine Oxalate (0.5 mmol, 5 mol%)

-

Solvent: Toluene (for Dean-Stark) or Ethanol (for mild reflux)

Workflow:

-

Charging: To a 50 mL Round Bottom Flask, add the aldehyde, active methylene compound, and the SBAO catalyst.

-

Solvent: Add 15 mL of Toluene. Equip with a Dean-Stark trap and reflux condenser.

-

Reaction: Reflux vigorously. Water generation in the trap indicates reaction progress.

-

Endpoint: Monitor by TLC (typically 2-4 hours).

-

-

Workup (Self-Validating):

-

Cool the mixture to room temperature.

-

Validation: The SBAO catalyst often precipitates out of non-polar solvents (toluene) upon cooling, allowing for filtration and partial recovery.

-

Wash the organic filtrate with 5% NaHCO₃ (to remove trace oxalic acid) and Brine.

-

Dry over MgSO₄ and concentrate.

-

Workflow Diagram

Figure 2: Operational workflow for the Knoevenagel condensation using SBAO in toluene.

Comparative Performance Data

The following table illustrates why sec-butylamine is the "Goldilocks" choice compared to other amine catalysts in the condensation of Benzaldehyde with Ethyl Acetoacetate (Ethanol, 78°C).